N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S2/c1-15(2)16-6-8-17(9-7-16)18-12-28-21(22-18)23-19(25)13-27-14-20(26)24-10-4-3-5-11-24/h6-9,12,15H,3-5,10-11,13-14H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCHBGLNWBHKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C21H22N4O3S
- Molecular Weight : 410.5 g/mol
- CAS Number : 1040667-27-3
The thiazole ring and the piperidine moiety contribute to the compound's biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar thiazole derivatives have shown the ability to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Antimicrobial Activity : The presence of an isopropyl group enhances lipophilicity, improving membrane permeability and increasing efficacy against microbial strains. Studies indicate that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound may interact with cell cycle regulators, leading to cell cycle arrest and apoptosis in cancer cells.
Biological Activity Summary
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | |
| Anticancer | HCT116 cell line | |
| Enzyme Inhibition | Acetylcholinesterase |
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have shown effectiveness against E. coli and S. aureus, highlighting their potential as antibacterial agents.
- Anticancer Mechanisms : In studies involving HCT116 cancer cells, compounds with similar structures have been shown to effectively inhibit CDK2 and CDK9, leading to G2/M phase cell cycle arrest. This indicates that this compound may also have anticancer potential through similar pathways.
- Enzyme Inhibition : Research has indicated that derivatives containing piperidine moieties are associated with enzyme inhibition, which can contribute to their pharmacological effects against various diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thiazole derivatives:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 4-fluoro-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | Antimicrobial | Enhanced lipophilicity leading to increased bioactivity |
| Sulfathiazole | Antimicrobial | Established antimicrobial drug with a similar structure |
| Ritonavir | Antiviral | Contains a thiazole ring; used in HIV treatment |
Scientific Research Applications
Medicinal Chemistry
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide has been investigated for its potential as an antimicrobial agent . The thiazole moiety is known for biological activities that can inhibit microbial growth, making it a candidate for developing new antimicrobial therapies .
Biological Research
This compound is utilized in studies related to enzyme inhibition and protein-ligand interactions , which are critical in drug discovery processes. Its structural properties allow it to interact with specific enzymes, potentially leading to the development of novel therapeutic agents targeting various diseases .
Industrial Applications
The unique structural characteristics of this compound make it a suitable candidate for applications in the development of new materials and chemical processes. Its properties may enhance the performance of industrial chemicals or contribute to innovative material designs .
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of thiazole derivatives in various biological contexts:
- Antimicrobial Activity : A study highlighted the antimicrobial potential of thiazole-containing compounds against various pathogens, suggesting that modifications such as those found in N-(4-(4-isopropylphenyl)thiazol-2-y)-... could lead to improved activity .
- Enzyme Inhibition : Investigations into enzyme inhibitors have shown that compounds similar to N-(4-(4-isopropylphenyl)thiazol... exhibit significant inhibition against target enzymes involved in disease pathways .
- In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of thiazole derivatives, indicating promising results in treating conditions like autoimmune diseases and infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
(a) Thiazole-Acetamide Derivatives with Aryl Groups
Compound 13 (): N-(4-(p-tolyl)thiazol-2-yl)acetamide with a 4-methoxyphenylpiperazine side chain. Key differences:
Compound 15 (): Features a 4-fluorophenylpiperazine side chain. Highlights the role of electron-withdrawing groups (F) in modulating reactivity and solubility compared to the target’s isopropyl group .
- Compound 9a-e (): Thiazole-triazole hybrids with benzodiazolylphenoxymethyl groups. Structural divergence arises from triazole incorporation and extended aromatic systems, contrasting with the target’s simpler thioether-piperidinyl chain .
(b) Thioacetamide-Linked Compounds
- Compound 5 (): N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide. Shares a thioacetamide linkage but incorporates a quinazolinone-thiazolidinone framework absent in the target .
Compound 3a (): N-(4-(3-nitrophenyl)thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide. Differs in the oxadiazole-pyridine substituent, which may enhance π-π stacking interactions compared to the target’s piperidinyl group .
Physicochemical Properties
- Polarity Trends: Electron-withdrawing groups (e.g., -NO₂ in 3a) reduce melting points compared to electron-donating groups (e.g., -OCH₃ in compound 13) .
- Molecular Weight : The target’s higher molecular weight (vs. compounds) may influence bioavailability and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
